molecular formula C17H15N3O4 B2552382 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880791-60-6

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2552382
CAS No.: 880791-60-6
M. Wt: 325.324
InChI Key: SOCTZAGAZCZZON-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O4 and its molecular weight is 325.324. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activity

Compounds with the 1,3,4-oxadiazole moiety have been explored for their potential in antimicrobial and antitumor activities. A study by Kaya et al. (2017) reported on the design and synthesis of hydrazide and oxadiazole derivatives starting from 3-methoxyphenol. These compounds were evaluated for their in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. The study found that the antimicrobial activity potential of these compounds was higher against gram-negative bacteria compared to gram-positive bacteria. Additionally, the compounds were screened for their antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, showing significant inhibitory activity, particularly for compounds bearing the 1,3,4-oxadiazole ring and methoxy benzothiazole moiety (Kaya et al., 2017).

Computational and Pharmacological Evaluation

Another research direction involves the computational and pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. A study by Faheem (2018) focused on novel derivatives including 1,3,4-oxadiazole and pyrazole for their potential in the mentioned pharmacological activities. The study revealed that certain compounds showed moderate inhibitory effects in all assays, with some having good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects. This highlights the potential of 1,3,4-oxadiazole derivatives in the development of new therapeutic agents (Faheem, 2018).

CRMP 1 Inhibitors in Cancer Therapy

The design and synthesis of 1,3,4-oxadiazole derivatives have also been explored for their role as Collapsin response mediator protein 1 (CRMP 1) inhibitors in cancer therapy. Panchal et al. (2020) synthesized a series of oxadiazole derivatives and investigated their potential as CRMP 1 inhibitors against small lung cancer. The compounds showed considerable inhibition of cell growth, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (Panchal et al., 2020).

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-13-9-5-6-10-14(13)23-11-15(21)18-17-16(19-24-20-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCTZAGAZCZZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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